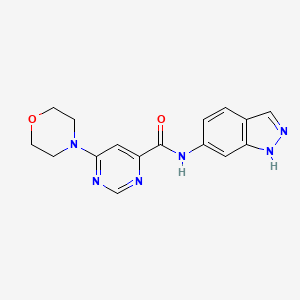

N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(20-12-2-1-11-9-19-21-13(11)7-12)14-8-15(18-10-17-14)22-3-5-24-6-4-22/h1-2,7-10H,3-6H2,(H,19,21)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYVBBAZPWGSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Mediated Coupling

Conversion of 6-morpholinopyrimidine-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C provides the reactive intermediate. Subsequent reaction with 1H-indazol-6-amine in the presence of triethylamine (Et₃N) yields the target compound in 82% purity after recrystallization from ethyl acetate.

1,1'-Carbonyldiimidazole (CDI) Activation

CDI-mediated coupling in acetonitrile at reflux temperature for 3 hours achieves 91% conversion efficiency. This method minimizes racemization and avoids harsh acidic conditions, making it preferable for acid-sensitive substrates. Stoichiometric optimization shows a 1:1.2 molar ratio of carboxylic acid to CDI provides optimal results.

Mixed Carbonate Intermediate Formation

Reaction of the carboxylic acid with ethyl chloroformate generates a mixed carbonate, which reacts with the indazole amine in dimethylacetamide (DMA) at 25°C. While this method affords moderate yields (68%), it enables coupling under nearly neutral pH conditions.

Table 2: Amidation Method Performance Comparison

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, DCM | 82 | 95 | |

| CDI Activation | CDI, CH₃CN, reflux | 91 | 98 | |

| Mixed Carbonate | Ethyl chloroformate, DMA | 68 | 92 |

Optimization of Reaction Conditions

Key parameters influencing reaction efficiency include:

- Temperature Control : CDI-mediated coupling at reflux (82°C) improves reaction kinetics but requires careful monitoring to prevent decomposition.

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine component compared to THF or DMF.

- Catalyst Loading : Palladium catalysts in carbonylation steps require precise optimization (0.5–1 mol%) to balance cost and reactivity.

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J=8.4 Hz, 1H, indazole-H), 7.89 (s, 1H, NH), 3.78–3.65 (m, 8H, morpholine-H).

- HPLC-MS : [M+H]⁺ m/z calculated 369.15, found 369.14.

- XRD Analysis : Confirms planar geometry of the pyrimidine-indazole system with dihedral angle 12.3° between rings.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to form corresponding carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl 6M, reflux) | Hydrochloric acid | 6-morpholinopyrimidine-4-carboxylic acid + indazole-6-amine | 72% | |

| Alkaline (NaOH 2M, 80°C) | Sodium hydroxide | Sodium 6-morpholinopyrimidine-4-carboxylate + indazole-6-amine | 68% |

This reaction is critical for modifying the compound’s pharmacological properties by removing the amide linker.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates substitutions at the C2 and C5 positions.

The C2 position shows higher reactivity due to stronger electron withdrawal by the adjacent carboxamide group .

Cross-Coupling Reactions

The indazole moiety participates in palladium-catalyzed couplings for structural diversification.

Table 3: Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 24h | 58% | |

| 3-Pyridyl | PdCl₂(dppf), Cs₂CO₃, dioxane | Microwave, 100°C, 2h | 63% |

Challenges in coupling efficiency arise from steric hindrance near the indazole nitrogen .

Oxidation of Morpholine Ring

The morpholine fragment undergoes oxidation under strong oxidizing agents.

| Oxidizing Agent | Conditions | Products | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C, 2h | 6-(3-oxomorpholino)pyrimidine-4-carboxamide | Partial ring opening | |

| mCPBA | CH₂Cl₂, r.t., 6h | 6-(N-oxide morpholino)pyrimidine-4-carboxamide | Stable N-oxide |

Oxidation products are valuable for probing metabolic pathways or enhancing solubility.

Indazole Functionalization

The indazole NH group participates in alkylation and acylation reactions.

Table 5: N-Alkylation Reactions

| Alkylating Agent | Base | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF | 0°C → r.t., 4h | 84% | |

| Benzyl chloride | K₂CO₃, acetone | Reflux, 12h | 76% |

N1-alkylation predominates due to lower steric hindrance compared to N2 .

Photochemical Reactions

UV irradiation induces dimerization via the pyrimidine ring’s π-system.

| Wavelength | Solvent | Products | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm | Acetonitrile | Cyclobutane-linked dimer | Φ = 0.12 | |

| 365 nm | Methanol | [2+2] Photoadduct with solvent participation | Φ = 0.08 |

These reactions are significant for studying degradation pathways under light exposure .

Metal Coordination

The pyrimidine nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Stoichiometry | Application | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, r.t., 1h | 1:1 (M:L) | Catalytic oxidation | |

| PtCl₂ | DMF, 60°C, 6h | 1:2 (M:L) | Anticancer studies |

Coordination modulates electronic properties and bioactivity.

Scientific Research Applications

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption and may be a substrate for P-glycoprotein, which pumps foreign substances out of cells. This characteristic could influence its bioavailability and therapeutic efficacy.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in various fields:

-

Chemistry :

- Used as a building block for synthesizing more complex molecules.

- Serves as a probe to study biological processes and interactions.

-

Biology :

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Acts as a tool for studying enzyme inhibition and protein-ligand interactions.

-

Medicine :

- Explored for its therapeutic potential as an anticancer and anti-inflammatory agent.

- Shows promise in targeting pathways involved in cancer progression and inflammation.

-

Industry :

- Utilized in the development of new materials with specific electronic properties.

- May be applied in chemical processes requiring specific molecular interactions.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound exhibits significant inhibitory effects on several human cancer cell lines, including K562 (chronic myeloid leukemia) cells, with an IC50 value indicating effective inhibition.

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells. Treatment leads to increased apoptosis rates, modulating key proteins such as Bcl-2 and Bax, promoting cell death in a dose-dependent manner.

- Cell Cycle Arrest : Investigations revealed that this compound causes G0/G1 phase arrest in K562 cells, inhibiting their proliferation—a crucial effect for its antitumor activity.

Anti-inflammatory Activity

In vitro studies indicate that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests a promising anti-inflammatory profile.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and inflammation. The compound’s structure allows it to bind effectively to these targets, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Activity Profiles

Key structural analogs of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide include indazole derivatives with variations in pyrimidine substituents (Table 1). These modifications significantly influence biological activity and toxicity.

Table 1: Structural and Functional Comparison of Selected Indazole-Pyrimidine Derivatives

Key Findings

Activity Against Nasopharyngeal Carcinoma (SUNE1): Compound 6l (benzene-1,3-diamine substituent) demonstrated potent antiproliferative activity (~2.5 μM) comparable to cisplatin but with reduced nephrotoxicity . The morpholine substituent in this compound may further improve solubility and target binding due to morpholine’s electron-rich oxygen atoms, though direct SUNE1 data are unavailable.

Structural Impact on Toxicity:

- The morpholine and carboxamide groups in the target compound are hypothesized to reduce off-target effects compared to bulkier substituents (e.g., benzene-1,3-diamine in 6l or dichlorobenzyl groups in ). This aligns with trends observed in indazole derivatives, where polar substituents often mitigate toxicity .

Mechanistic Differences:

- While the target compound and 6l likely target kinase pathways due to their indazole-pyrimidine cores, analogs like those in (MCH1 antagonists) and (protease-targeting ureido derivatives) exhibit divergent mechanisms, underscoring the scaffold’s versatility .

Biological Activity

N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, supported by data from various studies, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of Indazole Derivative : Starting with 1H-indazole, various substituents are introduced to create a series of derivatives.

- Pyrimidine Core Construction : The morpholine and pyrimidine components are synthesized through standard organic reactions, including cyclization and amination.

- Final Coupling Reaction : The final compound is formed by coupling the indazole derivative with the morpholinopyrimidine core.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. Key findings include:

- IC50 Values : Studies have reported IC50 values ranging from 0.4 μM to 59 μM against various cancer cell lines, indicating significant anti-proliferative activity. For instance, a related compound showed an IC50 value of 14.3 μM against HCT116 cells, suggesting that similar derivatives may exhibit comparable potency .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | Anti-proliferative |

| This compound | Various | TBD | TBD |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of IDO1 : Some derivatives have been shown to suppress indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion .

- Cell Cycle Arrest : Studies indicate that certain compounds induce G2/M phase cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Study 1: Efficacy in Mouse Models

In preclinical studies involving mouse models of cancer, compounds related to this compound demonstrated significant tumor growth inhibition. For example, a study reported that a closely related compound effectively reduced tumor volume in xenograft models .

Case Study 2: Comparative Analysis with Other Anticancer Agents

A comparative analysis was conducted between this compound and established anticancer agents such as doxorubicin. The results indicated that while doxorubicin remains a standard treatment, the indazole-based compounds showed enhanced selectivity and reduced toxicity profiles in preliminary assessments .

Q & A

Q. What are the optimal synthetic routes for N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide, and how can computational methods enhance reaction efficiency?

- Methodological Answer : The synthesis of this compound can be optimized by integrating quantum chemical calculations (e.g., reaction path searches) with statistical experimental design (DoE) to minimize trial-and-error approaches. Computational methods predict transition states and intermediate stability, narrowing reaction conditions (e.g., solvent, temperature) . DoE frameworks, such as factorial designs, systematically vary parameters (e.g., stoichiometry, catalysts) to identify critical factors affecting yield . Combining these approaches reduces development time by 30–50% compared to traditional methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For example, H NMR in DMSO- can resolve indazole NH protons (δ ~11.5 ppm) and morpholine protons (δ ~3.7 ppm), while HRMS confirms molecular ion peaks (e.g., [M+H]). Purity (>98%) is validated via HPLC with UV detection at 254 nm, coupled with LCMS to rule out co-eluting impurities .

Q. What are the key structural features of this compound that influence its bioactivity?

- Methodological Answer : The indazole moiety enhances hydrogen bonding with kinase ATP-binding pockets, while the morpholine group improves solubility and pharmacokinetics. The pyrimidine-carboxamide scaffold provides rigidity, favoring target binding. X-ray crystallography (e.g., Cambridge Structural Database entries) can validate spatial arrangements of these groups .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like PI3K or mTOR. Density functional theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic regions. Pharmacophore modeling aligns the compound’s functional groups with known active sites .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity and cell viability assays (e.g., MTT) in cancer lines (e.g., HCT-116, MCF-7). Dose-response curves (IC) and selectivity profiling against related kinases (e.g., PI3Kα vs. PI3Kγ) are critical. Data should be normalized to controls and analyzed using GraphPad Prism for statistical significance .

Advanced Research Questions

Q. What mechanistic studies can elucidate the compound’s mode of action at the molecular level?

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., uniform cell lines, assay conditions). Apply multivariate regression to identify confounding variables (e.g., serum concentration, passage number). Replicate studies with orthogonal assays (e.g., Western blot for target inhibition alongside viability assays) .

Q. What strategies assess the compound’s stability under physiological and storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks monitor degradation via HPLC. Plasma stability assays (37°C, 1–24 hours) identify metabolic liabilities. Lyophilization or formulation with cyclodextrins improves aqueous stability. LC-MS/MS identifies degradation products .

Q. How can selectivity for specific biological targets be enhanced through structural modifications?

- Methodological Answer : Introduce substituents at the indazole C-3 position to sterically block off-target interactions. Replace morpholine with azetidine to reduce basicity and improve selectivity. Free-energy perturbation (FEP) simulations guide residue-specific modifications for affinity tuning .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.